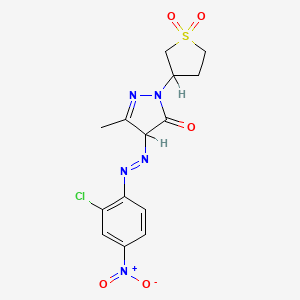
3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a useful research compound. Its molecular formula is C14H14ClN5O5S and its molecular weight is 399.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3H-Pyrazol-3-one, 4-((2-chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is a member of the pyrazolone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of pyrazolone derivatives typically involves the reaction of hydrazine with carbonyl compounds. For this specific compound, a multi-step synthesis involving the introduction of the 2-chloro-4-nitrophenyl azo group and the tetrahydro-1,1-dioxido-3-thienyl moiety is essential. The synthetic route may include:
- Formation of the Pyrazolone Core : The initial step involves creating the pyrazolone structure through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Azo Coupling : The introduction of the azo group can be achieved by coupling diazonium salts with the pyrazolone intermediate.
- Functionalization : Further modifications to introduce the tetrahydrothienyl group and other substituents.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of various pyrazolone derivatives. For instance, a study demonstrated that certain synthesized pyrazolones exhibited significant antioxidant activity in vitro, comparable to standard antioxidants like ascorbic acid . The presence of hydroxyl groups in some derivatives was found to enhance their antioxidant capacity.
Antimicrobial Activity
Pyrazolone derivatives have been extensively evaluated for their antimicrobial properties. Research indicates that compounds within this class can exhibit potent activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against pathogens such as E. coli and Aspergillus niger, suggesting their potential use in treating infectious diseases .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory capabilities of pyrazolone derivatives are well-documented. Some compounds have demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in various animal models . For example, one study reported that certain derivatives significantly reduced carrageenan-induced edema in mice, indicating their potential as analgesics .
Anticancer Properties
Emerging research suggests that some pyrazolone derivatives may possess anticancer properties. Compounds have been tested for their ability to inhibit tumor cell proliferation in vitro, with some showing promising results against specific cancer cell lines . Further studies are needed to elucidate their mechanisms of action and therapeutic potential.
Case Study 1: Aromatase Inhibition
A study focused on a series of pyrazolone derivatives revealed that certain compounds exhibited strong aromatase inhibition, a crucial target in breast cancer therapy. The most active compound showed an IC50 value of 0.0023 μM, outperforming standard treatments like letrozole . This finding highlights the potential for developing new anticancer agents from pyrazolone scaffolds.
Case Study 2: Antimicrobial Evaluation
In another investigation, a range of newly synthesized pyrazolone derivatives was screened for antimicrobial activity against various bacterial and fungal strains. Compounds demonstrated significant inhibition rates compared to standard antibiotics, suggesting their utility in addressing antibiotic resistance issues .
Summary Table of Biological Activities
Properties
CAS No. |
62308-14-9 |
|---|---|
Molecular Formula |
C14H14ClN5O5S |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H14ClN5O5S/c1-8-13(14(21)19(18-8)10-4-5-26(24,25)7-10)17-16-12-3-2-9(20(22)23)6-11(12)15/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
FNRBXWCMRXIJBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















